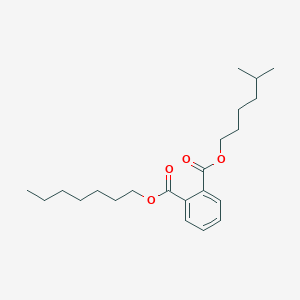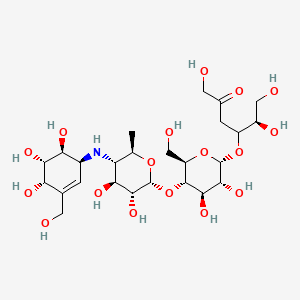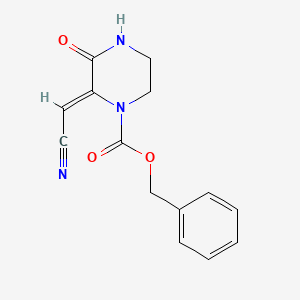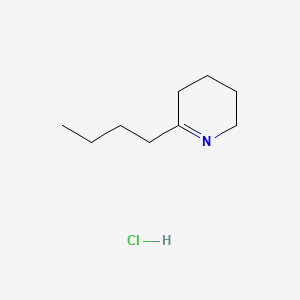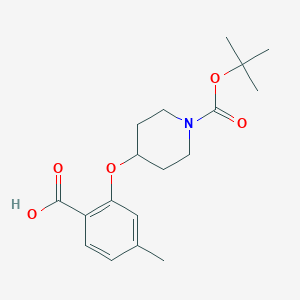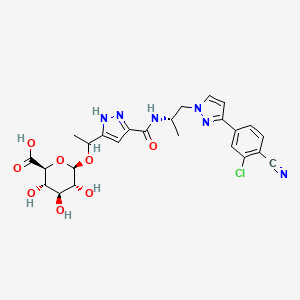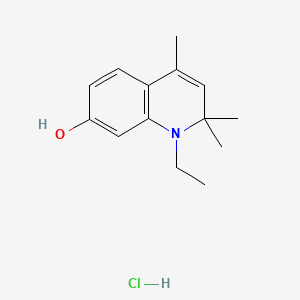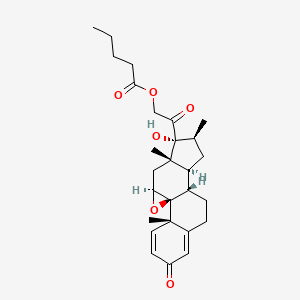
Betamethasone 9,11-Epoxide 21-Valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 9,11-Epoxide 21-Valerate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a widely used corticosteroid in medical treatments. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a valerate ester at the 21 position. This structural modification enhances its pharmacological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 21-Valerate typically involves multiple steps starting from a suitable steroidal precursor. The process includes the introduction of the epoxide group at the 9,11 position and the esterification of the 21-hydroxyl group with valeric acid. Key steps in the synthesis may involve:
Epoxidation: Introduction of the epoxide group using peracids or other oxidizing agents.
Esterification: Reaction of the 21-hydroxyl group with valeric acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone 9,11-Epoxide 21-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Betamethasone 9,11-Epoxide 21-Valerate has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Wirkmechanismus
Betamethasone 9,11-Epoxide 21-Valerate can be compared with other corticosteroids such as:
Betamethasone Valerate: Lacks the epoxide group but has similar anti-inflammatory properties.
Dexamethasone: Another potent corticosteroid with a different structural modification.
Hydrocortisone: A less potent corticosteroid with a broader range of applications.
Uniqueness: The presence of the epoxide group at the 9,11 position in this compound enhances its pharmacological activity and stability compared to other corticosteroids .
Vergleich Mit ähnlichen Verbindungen
- Betamethasone Valerate
- Dexamethasone
- Hydrocortisone
Eigenschaften
Molekularformel |
C27H36O6 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(30)32-15-21(29)26(31)16(2)12-20-19-9-8-17-13-18(28)10-11-24(17,3)27(19)22(33-27)14-25(20,26)4/h10-11,13,16,19-20,22,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
HOQDZZLCHDNPJJ-OOOOKSNHSA-N |
Isomerische SMILES |
CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Kanonische SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


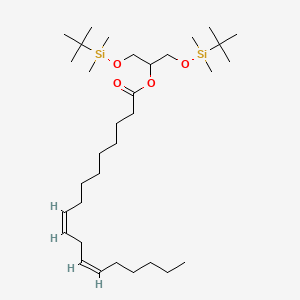
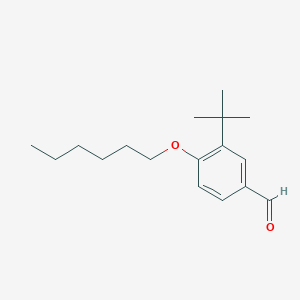
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
